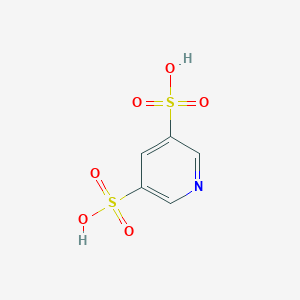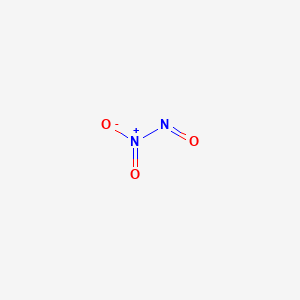
Fenetilamina, N-metil-N-nitroso-
Descripción general
Descripción
Benzeneethanamine, N-methyl-N-nitroso- is an organic compound with the molecular formula C9H12N2O. It is a derivative of phenethylamine, where the nitrogen atom is substituted with a methyl group and a nitroso group. This compound is known for its applications in various scientific fields, including chemistry and biology.
Aplicaciones Científicas De Investigación
Benzeneethanamine, N-methyl-N-nitroso- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic applications, particularly in the field of neuropharmacology.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
Target of Action
Phenethylamine, N-methyl-N-nitroso-, also known as Nitrosomethyl-(2-phenylethyl)amine, is a compound that primarily targets the TAAR1 , a G protein-coupled receptor . This receptor plays a crucial role in modulating catecholamine neurotransmission .
Mode of Action
The compound interacts with its target, the TAAR1 receptor, and modulates catecholamine neurotransmission
Biochemical Pathways
The compound is derived from the trace amine, phenethylamine (PEA) . PEA breaks down into phenylacetaldehyde, which is further broken down into phenylacetic acid by monoamine oxidase . When this is inhibited by monoamine oxidase inhibitors, it allows more of the PEA to be metabolized into Nitrosomethyl-(2-phenylethyl)amine .
Pharmacokinetics
It is known that the compound is a naturally occurring trace amine neuromodulator in humans . It has been detected in human urine , suggesting that it is metabolized and excreted by the body. The impact of these properties on the compound’s bioavailability is currently unknown.
Result of Action
It is known that the compound significantly increases the effects of pea , which suggests that it may have a role in modulating neurotransmission.
Action Environment
The action, efficacy, and stability of Phenethylamine, N-methyl-N-nitroso- can be influenced by various environmental factors. For instance, the compound is present at low concentrations in a wide range of foodstuffs , suggesting that dietary intake could potentially influence its levels in the body.
Análisis Bioquímico
Biochemical Properties
Phenethylamine, N-methyl-N-nitroso- interacts with various enzymes, proteins, and other biomolecules. It is produced by phenylethanolamine N-methyltransferase with phenethylamine as a substrate, which significantly increases PEA’s effects . This compound is also a substrate of monoamine oxidase B .
Cellular Effects
The effects of Phenethylamine, N-methyl-N-nitroso- on various types of cells and cellular processes are complex and multifaceted. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Phenethylamine, N-methyl-N-nitroso- exerts its effects at the molecular level through various mechanisms. It is an isomer of amphetamine with the same biomolecular target, TAAR1, a G protein-coupled receptor which modulates catecholamine neurotransmission .
Dosage Effects in Animal Models
The effects of Phenethylamine, N-methyl-N-nitroso- vary with different dosages in animal models
Metabolic Pathways
Phenethylamine, N-methyl-N-nitroso- is involved in various metabolic pathways. It is metabolized into phenylacetaldehyde which is further broken down into phenylacetic acid by monoamine oxidase .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzeneethanamine, N-methyl-N-nitroso- typically involves the nitrosation of N-methylphenethylamine. This can be achieved by reacting N-methylphenethylamine with nitrous acid (HNO2) under acidic conditions. The reaction is usually carried out at low temperatures to prevent decomposition of the nitroso compound.
Industrial Production Methods: In an industrial setting, the production of Benzeneethanamine, N-methyl-N-nitroso- may involve continuous flow reactors to ensure precise control over reaction conditions. The use of automated systems allows for the consistent production of high-purity compounds.
Análisis De Reacciones Químicas
Types of Reactions: Benzeneethanamine, N-methyl-N-nitroso- undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro compounds.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products:
Oxidation: Nitro derivatives of phenethylamine.
Reduction: Secondary amines.
Substitution: Halogenated phenethylamine derivatives.
Comparación Con Compuestos Similares
Benzeneethanamine, N-methyl-N-nitroso- can be compared with other similar compounds, such as:
N-Methylphenethylamine: Lacks the nitroso group, resulting in different chemical reactivity and biological activity.
Phenethylamine: The parent compound, which lacks both the methyl and nitroso groups, leading to distinct properties.
N-Nitrosomethylphenethylamine: Similar structure but with different substituents, affecting its reactivity and applications.
Uniqueness: The presence of both the methyl and nitroso groups in Benzeneethanamine, N-methyl-N-nitroso- imparts unique chemical and biological properties, making it valuable for specific research and industrial applications.
Propiedades
IUPAC Name |
N-methyl-N-(2-phenylethyl)nitrous amide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-11(10-12)8-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVESHLVLHJKUKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=CC=C1)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9021003 | |
| Record name | Nitroso-N-methyl-N-(2-phenyl)ethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9021003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13256-11-6 | |
| Record name | N-Methyl-N-nitrosobenzeneethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13256-11-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nitrosomethyl-(2-phenylethyl)amine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013256116 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nitroso-N-methyl-N-(2-phenyl)ethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9021003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl(nitroso)(2-phenylethyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Methylphenylethylnitrosamine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DYK7894FDF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














